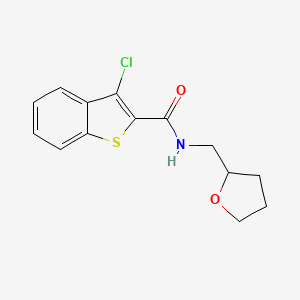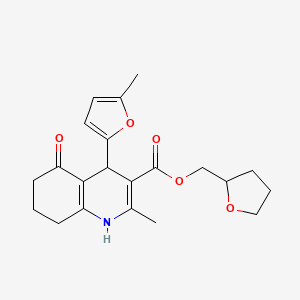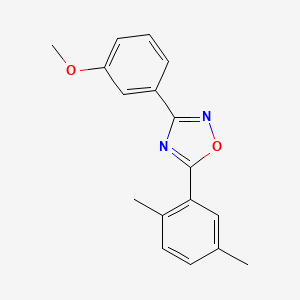![molecular formula C23H17FN2O2S B5212008 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential applications in scientific research. FIPI has been shown to have a unique mechanism of action that allows it to selectively target and inhibit the activity of phospholipase D enzymes, which are involved in a variety of cellular processes. In
科学的研究の応用
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been studied for its potential applications in a variety of scientific research fields, including cancer biology, neurobiology, and immunology. In cancer biology, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to inhibit the growth and survival of cancer cells by targeting phospholipase D enzymes that are overexpressed in many types of cancer. In neurobiology, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate synaptic plasticity and neuronal signaling, suggesting potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In immunology, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate immune cell function and cytokine production, suggesting potential applications in the treatment of inflammatory diseases.
作用機序
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline selectively targets and inhibits the activity of phospholipase D enzymes, which are involved in a variety of cellular processes including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting phospholipase D activity, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline disrupts these cellular processes and can lead to a variety of downstream effects depending on the specific cell type and context.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to have a variety of biochemical and physiological effects depending on the specific cell type and context. In cancer cells, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In neuronal cells, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate synaptic plasticity and neuronal signaling. In immune cells, 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline has been shown to modulate cytokine production and immune cell function.
実験室実験の利点と制限
One advantage of using 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline in lab experiments is its specificity for phospholipase D enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. Another advantage is its small size and relatively simple structure, which allows for easy synthesis and purification. However, one limitation of using 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline is its potential off-target effects, which can vary depending on the specific cell type and context.
将来の方向性
There are many potential future directions for research on 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline and its applications in scientific research. One direction is to further explore the specific cellular processes and pathways that are affected by 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline, and to identify potential therapeutic targets for specific diseases. Another direction is to develop more potent and selective inhibitors of phospholipase D enzymes that can be used in a variety of research and clinical settings. Additionally, further research is needed to fully understand the potential off-target effects of 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline and to develop strategies to minimize these effects.
合成法
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(1H-indol-3-yl)ethanone, followed by cyclization with 2,3-dihydroisoquinoline. The resulting compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2S/c24-17-9-11-18(12-10-17)29(27,28)26-14-13-16-5-1-2-6-19(16)23(26)21-15-25-22-8-4-3-7-20(21)22/h1-13,15,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBAVGAVJBAXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)

![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
